Lavandoside

Description

Contextualization within Natural Products Chemistry

Natural products chemistry is a discipline dedicated to the study of compounds derived from living organisms, including plants, microorganisms, and marine life. These compounds often possess complex structures and exhibit a wide array of biological activities, making them invaluable sources for drug discovery and understanding biological processes. Lavandoside fits squarely within this field as a secondary metabolite isolated from plant sources.

It has been identified in the flowers of Lavandula spica invivochem.comresearchgate.netchemsrc.com, commonly known as lavender. Beyond lavender, this compound has also been reported in other plant species, including Camellia sinensis (tea plant) and Solanum tuberosum (potato) invivochem.com, as well as in Helianthemum ruficomum nih.govafricaresearchconnects.comsciprofiles.com. The isolation of this compound typically involves various chromatographic techniques, such as column chromatography using silica (B1680970) gel and polyamide, and sometimes semi-preparative high-performance liquid chromatography (HPLC) invivochem.comresearchgate.netnih.gov. Its structure is elucidated through advanced spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) and Mass Spectrometry (MS), often complemented by chemical transformations invivochem.comresearchgate.netscirp.org.

Academic Significance of this compound as a Phenylpropanoid Glycoside

This compound is academically significant as a representative of the phenylpropanoid glycoside (PPG) class of compounds researchgate.netscirp.orgmdpi.comnih.gov. Phenylpropanoids are a diverse group of plant secondary metabolites derived from the amino acids phenylalanine and tyrosine, characterized by a C6-C3 skeleton. When these compounds are conjugated with sugars (glycosylation), they form phenylpropanoid glycosides.

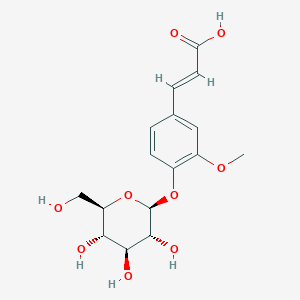

The specific structure of this compound is that of ferulic acid (a hydroxycinnamic acid) linked via a β-D-glucopyranoside linkage at its phenolic hydroxyl group invivochem.comchemsrc.com. This glycosidic bond connects the aglycone (ferulic acid derivative) to a glucose molecule. This structural feature places it within a broader family of compounds known for their antioxidant and various other biological activities nih.gov.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| Common Name | This compound | invivochem.comchemsrc.com |

| IUPAC Name | (2E)-3-[4-(β-D-Glucopyranosyloxy)-3-methoxyphenyl]acrylic acid | chemsrc.com |

| Synonyms | Ferulic acid 4-glucoside; 4-hydroxy-3-methoxycinnamic acid 4-O-β-D-glucopyranoside | invivochem.comchemsrc.com |

| CAS Number | 117405-51-3 | chemsrc.com |

| Molecular Formula | C16H20O9 | chemsrc.com |

| Molecular Weight | 356.325 | chemsrc.com |

| Classification | β-D-glucoside, monosaccharide derivative, methoxycinnamic acid, phenylpropanoid glycoside | invivochem.comscirp.org |

| Functional Relation | Functionally related to ferulic acid | invivochem.com |

Structure

3D Structure

Properties

CAS No. |

117405-51-3 |

|---|---|

Molecular Formula |

C16H20O9 |

Molecular Weight |

356.32 g/mol |

IUPAC Name |

3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid |

InChI |

InChI=1S/C16H20O9/c1-23-10-6-8(3-5-12(18)19)2-4-9(10)24-16-15(22)14(21)13(20)11(7-17)25-16/h2-6,11,13-17,20-22H,7H2,1H3,(H,18,19)/t11-,13-,14+,15-,16-/m1/s1 |

InChI Key |

IEMIRSXOYFWPFD-YMILTQATSA-N |

SMILES |

COC1=C(C=CC(=C1)C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O |

Isomeric SMILES |

COC1=C(C=CC(=C1)C=CC(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Occurrence and Biosynthetic Investigations

Botanical Sources and Distribution of Lavandoside

This compound has been identified in several plant genera, indicating a diverse distribution across different botanical families. Research has focused on isolating and characterizing this compound from various plant sources.

Isolation from Lavandula spica and Lavandula species

The compound this compound was first isolated and identified from the flowers of Lavandula spica researchgate.netinvivochem.com. This species, commonly known as spike lavender, belongs to the Lamiaceae family and is native to the Mediterranean region wikipedia.org. The isolation process typically involves chromatographic techniques, and its structure has been confirmed through spectroscopic methods such as UV, NMR, and mass spectrometry researchgate.netinvivochem.com.

Presence in Helianthemum ruficomum and other Helianthemum species

Helianthemum ruficomum, an endemic species from the Sahara region belonging to the Cistaceae family, has also been found to contain this compound researchgate.netresearchgate.netnih.govmdpi.com. Alongside this compound, H. ruficomum yielded several other phenolic compounds, including protocatechuic acid, trans-tiliroside, cis-tiliroside, astragalin, picein, vanillic acid 4-O-β-D-glucopyranoside, 4-hydroxybenzoic acid 4-O-β-D-glucopyranoside, nicotiflorin, rutin, vicenin-2, and narcissin researchgate.netnih.govmdpi.com. Studies on other Helianthemum species have also reported the presence of various phenolic derivatives, highlighting the genus's rich phytochemical profile researchgate.netmdpi.comwikipedia.org.

Identification in Ginkgo biloba fruit

Ginkgo biloba, often referred to as a "living fossil," has also been investigated for its phytochemical constituents. A study exploring the methanol (B129727) extract of G. biloba fruit identified six phenylpropanoid glycosides, including one new compound, ginkgopanoside. While this compound itself was not explicitly listed among the identified compounds in this specific study, related phenylpropanoid glycosides were found, and the research highlighted the potential of G. biloba fruit as a source of such bioactive compounds researchgate.netnih.gov. The fruit of G. biloba are known for their distinct odor and are consumed in some cultures oregonstate.edu.

Occurrence in Drynaria fortunei and Cucumis sativus var. sikkimensis

While direct mentions of this compound in Drynaria fortunei and Cucumis sativus var. sikkimensis were not found in the provided search results, research on related plant metabolites indicates that phenylpropanoids are widely distributed. For instance, Cucumis sativus (cucumber) has been studied for its periderm tissue composition, which includes phenylpropanoids like ferulic and vanillic acids, integral to suberin formation nih.gov.

Elucidation of Biosynthesis Pathways of this compound and Related Phenylpropanoids

This compound, being a phenylpropanoid glycoside, is synthesized through the phenylpropanoid pathway, a fundamental metabolic route in plants wikipedia.orgnih.govfrontiersin.orgresearchgate.netfrontiersin.org. This pathway originates from the amino acid phenylalanine (or tyrosine) and is initiated by the enzyme phenylalanine ammonia-lyase (PAL) wikipedia.orgfrontiersin.orgresearchgate.net. PAL converts phenylalanine into trans-cinnamic acid, which then serves as a precursor for a wide array of plant secondary metabolites, including lignols, flavonoids, coumarins, and lignans (B1203133) wikipedia.orgnih.govfrontiersin.orgresearchgate.net.

The biosynthesis involves a series of enzymatic hydroxylations and methylations, leading to compounds like p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid wikipedia.org. This compound, specifically ferulic acid 4-O-β-D-glucopyranoside, is formed by the glycosylation of ferulic acid, attaching a glucose molecule to the ferulic acid backbone invivochem.com. The phenylpropanoid pathway is crucial for plant survival, providing structural components, UV protection, defense against herbivores and pathogens, and contributing to plant-pollinator interactions through pigments and scents wikipedia.orgfrontiersin.org. Studies have also shown that the accumulation of certain phenylpropanoid compounds can be influenced by the addition of biosynthetic precursors like phenylalanine dvo.ru.

Influence of Biological and Environmental Factors on this compound Accumulation

While specific studies detailing the direct influence of biological and environmental factors on this compound accumulation were not explicitly found, general principles of phenylpropanoid metabolism suggest potential influences. Phenylpropanoids, in general, play significant roles in plant development and in responding to environmental stimuli such as abiotic and biotic stresses frontiersin.org.

For instance, Helianthemum species from the Sahara can develop metabolite responses against drought stress and UV exposure, which may involve the accumulation of phenylpropanoids nih.gov. Environmental factors like light, temperature, water availability, and nutrient status can modulate the activity of key enzymes in the phenylpropanoid pathway, such as PAL, thereby affecting the production of compounds like this compound researchgate.net. Biological factors, including developmental stage and genetic makeup of the plant, also play a crucial role in the biosynthesis and accumulation of these secondary metabolites nih.govresearchgate.net. Research on Cucumis sativus var. sikkimensis indicated that periderm tissue formation, which involves phenylpropanoids, is influenced by developmental programs and environmental cues nih.gov.

Isolation, Purification, and Advanced Analytical Methodologies

Extraction Techniques from Diverse Plant Matrices

Extracting bioactive compounds from plant materials is the foundational step. The choice of technique and solvent significantly impacts the yield and purity of the target compound.

Solvent extraction is a widely employed method for isolating compounds from plant tissues. Common solvents used for extracting phenolic glycosides like Lavandoside include ethanol (B145695), methanol (B129727), and their mixtures with water. These solvents are effective due to their polarity, which allows them to dissolve a range of organic compounds present in plants.

Ethanol/Water Mixtures: Mixtures of ethanol and water, such as 80% ethanol/water or 50% ethanol/water, have been reported for extracting phenolic compounds from various plant sources nih.govmdpi.commdpi.comresearchgate.net. These mixtures offer a balance of polarity, enabling the extraction of both moderately polar and more polar compounds.

Methanol: Methanol is another potent solvent frequently used for extracting plant metabolites, including phenolic compounds nih.govmdpi.com. It is known for its efficiency in dissolving a broad spectrum of organic molecules.

Ethyl Acetate (B1210297) and n-Butanol: These solvents are often used in sequential extraction steps to isolate different classes of compounds based on their polarity, with ethyl acetate typically extracting more polar compounds than hexane (B92381) but less polar than n-butanol mdpi.com.

Table 1: Common Solvent Extraction Methods for Phenolic Compounds

| Solvent System | Typical Application | Reference(s) |

| Ethanol/Water (e.g., 80%) | Extraction of phenolic compounds, flavonoids | nih.govmdpi.commdpi.com |

| Methanol | Extraction of a broad range of plant metabolites | nih.govmdpi.com |

| Ethyl Acetate | Extraction of moderately polar compounds | mdpi.com |

| n-Butanol | Extraction of more polar compounds | mdpi.com |

Chromatographic Separation and Purification Strategies

Following extraction, crude plant extracts are complex mixtures. Chromatography is essential for separating and purifying individual compounds like this compound.

Column chromatography utilizes a stationary phase packed into a column, through which the mobile phase carrying the sample is passed. Different stationary phases are employed based on the polarity and properties of the compounds to be separated.

Silica (B1680970) Gel: This is a polar stationary phase commonly used for separating compounds of low to medium polarity. It is effective in separating phenolic glycosides mdpi.comresearchgate.netscharlab.commdpi.com.

Polyamide: Polyamide is another polar stationary phase, often used in conjunction with silica gel for the purification of phenolic compounds researchgate.net.

ODS (Octadecylsilane): This is a reversed-phase material (non-polar stationary phase) widely used in High-Performance Liquid Chromatography (HPLC) for separating compounds based on hydrophobicity. It has been employed for the enrichment and purification of impurities and compounds from plant extracts mdpi.comnih.gov.

Sephadex LH-20: This is a cross-linked dextran (B179266) gel used for the separation of compounds based on size and polarity. It is frequently used in the purification of phenolic compounds and flavonoids mdpi.commdpi.com.

MCI (Mitsubishi Chemical Industries) Gel: This is a type of synthetic adsorbent, often used in reversed-phase chromatography for the separation of organic compounds mdpi.commdpi.com.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring reaction progress, identifying compounds, and assessing purity. It involves a stationary phase (e.g., silica gel) coated on a plate, with a mobile phase moving up the plate via capillary action khanacademy.orglibretexts.orgwikipedia.orgumich.edu. TLC is often used to optimize solvent systems for column chromatography or HPLC libretexts.orgumich.edu. Colorless compounds can be visualized using UV light or staining agents khanacademy.orgumich.edu.

HPLC is a powerful technique for both analytical and preparative separations.

Analytical HPLC: Used for precise quantification and identification of compounds.

Semi-preparative HPLC: This technique bridges the gap between analytical and preparative HPLC, allowing for the purification of small to moderate amounts of substances (micrograms to milligrams) after analytical identification nih.govhta-it.comdlsu.edu.phgilson.comthermofisher.com. It uses larger columns and higher flow rates than analytical HPLC to isolate target compounds.

Preparative HPLC: Used for the isolation of larger quantities (milligrams to grams) of high-purity compounds hta-it.comgilson.com. It employs similar principles to analytical HPLC but with instrumentation designed for higher flow rates and larger column volumes.

Researchers have utilized ODS column chromatography with methanol-water mixtures for enrichment, followed by semi-preparative HPLC using similar solvent systems for the purification of compounds like this compound and related substances nih.gov.

Comprehensive Spectroscopic Characterization for Structural Elucidation

Once isolated and purified, the structure of this compound is confirmed using various spectroscopic techniques. These methods provide detailed information about the molecule's composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H NMR) and carbon (¹³C NMR) NMR are indispensable for determining the arrangement of atoms and their connectivity within a molecule nih.govmdpi.comsigmaaldrich.cnjchps.comunmul.ac.idlehigh.edupharmacognosy.usmestrelab.com. 2D NMR techniques such as COSY, HMQC, HMBC, and ROESY provide crucial information for complete structural elucidation, including stereochemistry mdpi.comjchps.comunmul.ac.idmestrelab.com.

Mass Spectrometry (MS): MS provides the molecular weight of the compound and fragmentation patterns that can help deduce structural features nih.govmdpi.comsigmaaldrich.cnjchps.comlehigh.edupharmacognosy.usblogspot.com. High-resolution mass spectrometry (HRMS) can determine the exact mass, allowing for the calculation of the molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups present in the molecule by analyzing the absorption of infrared radiation, which corresponds to molecular vibrations jchps.comlehigh.edublogspot.comucsb.edu.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to detect chromophores (light-absorbing groups) within a molecule, providing information about conjugated systems and electronic transitions jchps.comblogspot.comucsb.edusolubilityofthings.com.

The structure of this compound, identified as trans-Ferulic acid 4-O-β-D-glucopyranoside, has been established using a combination of these spectroscopic methods, alongside chemical transformations mdpi.comresearchgate.netmdpi.comresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for elucidating the structure of organic compounds like this compound. It provides detailed information about the arrangement of atoms within the molecule.

One-dimensional NMR experiments, particularly proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for initial structural analysis.

¹H NMR Spectroscopy: This technique reveals the types of protons present in this compound, their chemical environments, and their connectivity through spin-spin coupling. The ¹H NMR spectrum provides information about the number of protons, their chemical shifts (δ), and their multiplicity (singlet, doublet, triplet, etc.), which are indicative of neighboring protons. emerypharma.com

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon backbone of this compound. It shows the number of unique carbon atoms and their chemical shifts, distinguishing between different types of carbons such as aromatic, aliphatic, carbonyl, and methoxy (B1213986) groups. slideshare.netresearchgate.net

DEPT (Distortionless Enhancement by Polarization Transfer) Spectroscopy: DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. This helps in assigning specific carbon signals in the ¹³C NMR spectrum, thereby aiding in the structural determination of this compound. researchgate.netmdpi.com

Two-dimensional NMR techniques provide more complex and detailed structural information by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): COSY experiments reveal proton-proton (¹H-¹H) coupling interactions, indicating which protons are adjacent to each other through chemical bonds. This helps in mapping out the proton network of this compound. emerypharma.commdpi.comprinceton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity between protons. Cross-peaks in a NOESY spectrum indicate protons that are close to each other in three-dimensional space, which is valuable for determining stereochemistry and conformational analysis. mdpi.comprinceton.edudntb.gov.ua

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). It helps assign specific proton signals to their directly attached carbon atoms, confirming connectivity and aiding in spectral assignment. emerypharma.comresearchgate.netmdpi.comchimia.ch

DOSY (Diffusion-Ordered Spectroscopy): DOSY NMR separates signals based on their diffusion coefficients, which are related to molecular size and shape. This can be useful for distinguishing between different compounds in a mixture or for identifying aggregation states. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of this compound, as well as for fragmentation analysis.

High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the precise molecular formula of this compound.

HRMS: Techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers provide high resolving power, enabling the differentiation of ions with very close masses. This accuracy is critical for confirming elemental composition. mdpi.comfilab.frresearchgate.net

ESI-HRMS (Electrospray Ionization High-Resolution Mass Spectrometry): ESI is a soft ionization technique commonly coupled with HRMS. It is particularly useful for analyzing polar and thermally labile compounds like glycosides, producing intact molecular ions ([M+H]⁺, [M+Na]⁺, etc.) with high mass accuracy. mdpi.comnih.gov For instance, ESI-HRMS has confirmed the molecular formula of related compounds by providing quasi-molecular ion peaks with precise mass-to-charge ratios. nih.gov

Coupling chromatography with mass spectrometry offers powerful separation and detection capabilities.

UHPLC-QqTOF-MS/MS (Ultra-High-Performance Liquid Chromatography-Triple Quadrupole Time-of-Flight Mass Spectrometry): This hyphenated technique combines the separation power of UHPLC with the sensitivity and high-resolution capabilities of QqTOF-MS. It allows for both quantification and structural confirmation through accurate mass measurements and fragmentation analysis (MS/MS). mdpi.comresearchgate.netnih.gov UHPLC-QqTOF-MS/MS is ideal for complex sample analysis, providing accurate mass measurements and isotopic patterns for post-target screening and confirmation. nih.gov

LC/MS (Liquid Chromatography-Mass Spectrometry): LC/MS is a widely used technique for the separation and identification of compounds in complex mixtures. It allows for the detection of this compound based on its mass-to-charge ratio, often guided by UV detection. nih.govresearchgate.net LC/MS analysis, coupled with NMR, is instrumental in the structural elucidation of isolated compounds. nih.govresearchgate.netmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to detect the presence of chromophores within this compound, primarily the conjugated systems within its phenylpropanoid structure.

UV-Vis Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. Compounds with conjugated π-electron systems, such as the phenyl rings in this compound, absorb UV light at specific wavelengths. mt.commsu.edutechnologynetworks.comupi.edu The absorption spectrum, plotted as absorbance versus wavelength, provides characteristic absorption maxima (λmax) that can aid in qualitative identification. msu.edutechnologynetworks.com For phenylpropanoids, absorption maxima are typically observed in the range of 280-330 nm, indicative of the cinnamoyl moiety. upi.edu UV-Vis spectroscopy is often used in conjunction with chromatographic methods (e.g., HPLC-UV) for compound detection and quantification. mdpi.com

Chemical Reactivity and Synthetic Methodologies

Hydrolysis Reactions of Lavandoside

The glycosidic bond in this compound is susceptible to cleavage through hydrolysis, which can be achieved via enzymatic or chemical methods. This process breaks the molecule into its constituent sugar (glucose) and aglycone (ferulic acid) parts.

Enzymatic Hydrolysis (e.g., β-glucosidase mediated conversion to glucose and ferulic acid)

Enzymatic hydrolysis offers a mild and specific method for cleaving the glycosidic bond in this compound. β-Glucosidases are a class of enzymes that catalyze the hydrolysis of β-glycosidic bonds. nih.gov In the presence of β-glucosidase, this compound is expected to undergo hydrolysis to yield D-glucose and ferulic acid. This reaction is highly specific, targeting the β-1,4-glycosidic linkage between the glucose molecule and the phenolic hydroxyl group of the ferulic acid aglycone. The enzymatic process typically occurs in aqueous buffer systems under controlled temperature and pH to ensure optimal enzyme activity. This biocatalytic approach is favored for its efficiency and selectivity, avoiding the harsh conditions and potential side reactions associated with acid or base-catalyzed hydrolysis. The synergistic action of multiple enzymes, including feruloyl esterases, can also be employed to release ferulic acid from more complex plant-derived materials. researchgate.netuliege.benih.gov

Oxidation Reactions and Formation of Oxidative Products

The phenolic hydroxyl group and the double bond in the side chain of the ferulic acid moiety of this compound are susceptible to oxidation. Phenolic compounds, in general, can be oxidized by various reagents, including metal ions and radical species. mdpi.com The oxidation of this compound can lead to the formation of quinone-type structures and other oxidative coupling products. The specific products formed will depend on the oxidizing agent used and the reaction conditions. For instance, enzymatic oxidation, catalyzed by enzymes like laccases or peroxidases, could lead to the formation of dimers or polymers through radical coupling mechanisms. Abiotic oxidation by redox-active metals found in soil, such as Mn(IV), can also lead to the degradation of phenolic compounds. mdpi.com

Substitution Reactions and Preparation of this compound Derivatives

The hydroxyl groups on both the glucose and ferulic acid moieties of this compound provide sites for substitution reactions, allowing for the synthesis of various derivatives. These reactions can be used to modify the physicochemical properties of this compound, such as its solubility, stability, and biological activity.

Several types of ferulic acid derivatives have been synthesized, and similar strategies can be applied to this compound. nih.govnih.govscirp.orgfrontiersin.org For example, the phenolic hydroxyl group of the ferulic acid portion can be alkylated or acylated. Furthermore, the carboxyl group of ferulic acid, if the glycosylation is on the phenolic hydroxyl, could be converted to esters or amides. scirp.org On the sugar moiety, the hydroxyl groups can be protected and deprotected to allow for regioselective modifications, such as esterification or etherification, leading to a wide range of this compound derivatives with potentially altered biological profiles.

Table 1: Potential this compound Derivatives via Substitution Reactions

| Derivative Type | Reagents and Conditions | Potential Product |

| Alkyl Ethers | Alkyl halide, Base (e.g., K₂CO₃) | O-alkylated this compound |

| Esters | Acyl chloride or anhydride, Base | O-acylated this compound |

| Amides (on ferulic acid carboxyl) | Amine, Coupling agent (e.g., DCC) | This compound amide |

De Novo Synthetic Routes for this compound and Structural Analogs

The total synthesis of this compound and its structural analogs presents a significant challenge due to the need for stereocontrolled formation of the glycosidic bond and the installation of the feruloyl moiety. While a specific de novo synthesis for this compound is not widely reported, strategies for the synthesis of similar phenylpropanoid glycosides provide a roadmap. nih.govnih.govbjmu.edu.cn

Strategies for Glycosidic Bond Formation

The key step in the synthesis of this compound is the formation of the β-glycosidic linkage between a protected glucose donor and the ferulic acid aglycone. Several methods can be employed for this purpose:

Koenigs-Knorr Glycosylation: This classical method involves the reaction of a glycosyl halide (e.g., acetobromoglucose) with an alcohol (the ferulic acid derivative) in the presence of a heavy metal salt promoter, such as silver carbonate or silver oxide.

Schmidt Glycosylation: This method utilizes a glycosyl trichloroacetimidate (B1259523) donor activated by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). This is a highly efficient and stereoselective method for glycosidic bond formation.

Enzymatic Synthesis: Glycosyltransferases can be used to catalyze the formation of the glycosidic bond with high regio- and stereoselectivity. researchgate.net This biocatalytic approach offers a green and efficient alternative to chemical synthesis. For instance, feruloyl esterases have been used in the regioselective synthesis of feruloylated glycosides. tandfonline.combac-lac.gc.ca

Stereoselective Synthesis Approaches

Achieving the desired β-stereochemistry of the glycosidic bond is a critical aspect of this compound synthesis. The stereochemical outcome of a glycosylation reaction is influenced by several factors, including the nature of the protecting group at the C-2 position of the glycosyl donor, the reactivity of the donor and acceptor, the promoter, and the solvent.

Neighboring Group Participation: The use of an acyl-type protecting group (e.g., acetyl or benzoyl) at the C-2 position of the glucose donor typically leads to the formation of a 1,2-trans-glycosidic bond (β-linkage for glucose) through neighboring group participation. The protecting group forms a cyclic intermediate that blocks the α-face, directing the incoming nucleophile (the ferulic acid aglycone) to attack from the β-face.

Solvent Effects and Promoter Control: In the absence of a participating group at C-2, the stereoselectivity can be controlled by the choice of solvent and promoter. For example, ethereal solvents can stabilize an intermediate oxocarbenium ion, often favoring the formation of the α-anomer, while nitrile solvents can promote the formation of the β-anomer via an intermediate nitrilium ion.

The synthesis of complex C-glycosides, which are metabolically more stable, has also seen recent advancements through photoinduced hydrogen atom transfer (HAT)/nickel co-catalytic strategies, demonstrating the ongoing innovation in stereoselective glycosylation methods. springernature.com While this compound is an O-glycoside, these advancements highlight the evolving landscape of carbohydrate chemistry that could be applied to the synthesis of its analogs.

Multi-Step Synthesis Planning and Evaluation

The total synthesis of a complex natural product like this compound, a flavonoid glycoside, requires careful strategic planning and evaluation of potential synthetic routes. This process, known as retrosynthetic analysis, involves mentally deconstructing the target molecule into simpler, commercially available starting materials. The subsequent forward synthesis then aims to reassemble these precursors in a logical sequence of reactions.

Retrosynthetic Analysis of this compound

A plausible retrosynthetic analysis of this compound would begin by disconnecting the glycosidic bond, which is a common strategy for flavonoid glycosides. This primary disconnection reveals the aglycone portion, Acacetin, and the disaccharide moiety, Rutinose.

Figure 1: Retrosynthetic Analysis of this compound

Further deconstruction of the Acacetin aglycone can be envisioned through established methods for flavone (B191248) synthesis, such as the Baker-Venkataraman rearrangement or the Algar-Flynn-Oyamada reaction. Similarly, the Rutinose disaccharide can be broken down into its constituent monosaccharides, L-rhamnose and D-glucose.

Proposed Multi-Step Forward Synthesis

Based on the retrosynthetic analysis, a multi-step forward synthesis can be proposed. A critical aspect of this synthesis is the strategic use of protecting groups to ensure regioselectivity, particularly during the glycosylation step. The hydroxyl groups on both the aglycone and the sugar moieties exhibit different reactivities, which must be carefully managed.

Synthesis of the Aglycone (Acacetin)

One potential route to Acacetin begins with the appropriately substituted acetophenone (B1666503) and anisaldehyde. The synthesis would involve several key steps, including a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by an oxidative cyclization to construct the flavone core.

Table 1: Proposed Synthetic Steps for Acacetin

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Claisen-Schmidt Condensation | 2,4-dihydroxy-6-methoxyacetophenone, Anisaldehyde, aq. KOH, EtOH | 2',4'-dihydroxy-4,6'-dimethoxychalcone |

| 2 | Oxidative Cyclization (AFO reaction) | I₂, DMSO | Acacetin |

Synthesis of the Glycosyl Donor (Peracetylated Rutinose)

The synthesis of the rutinose donor would involve the protection of the hydroxyl groups of L-rhamnose and D-glucose, typically through acetylation, followed by the formation of the disaccharide linkage. The anomeric position of the resulting disaccharide would then need to be activated, for example, as a bromide or a trichloroacetimidate, to facilitate the subsequent glycosylation reaction.

Glycosylation and Deprotection

The crucial step in the synthesis of this compound is the coupling of the Acacetin aglycone with the activated Rutinose donor. The Koenigs-Knorr reaction or the use of a glycosyl trichloroacetimidate are common and effective methods for this transformation. sioc-journal.cn The regioselectivity of the glycosylation at the 7-hydroxyl group of Acacetin is a key challenge. This can often be achieved by exploiting the differential reactivity of the hydroxyl groups or by employing a protecting group strategy where the more reactive hydroxyls are temporarily blocked.

Following successful glycosylation, the final step is the removal of all protecting groups (deacetylation) to yield the target molecule, this compound.

Table 2: Proposed Glycosylation and Deprotection Steps

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 3 | Glycosylation | Acacetin, Peracetylated Rutinosyl Bromide, Ag₂CO₃ or Hg(CN)₂ | Peracetylated this compound |

| 4 | Deprotection (Zemplén deacetylation) | NaOMe in MeOH | This compound |

Evaluation of the Synthetic Plan

The proposed synthetic plan is based on well-established methodologies in carbohydrate and flavonoid chemistry. However, several factors need to be carefully evaluated for a successful synthesis:

Stereoselectivity: The formation of the glycosidic bond must proceed with the correct stereochemistry (β-linkage in the case of the glucose unit and α-linkage for the rhamnose unit in Rutinose). The choice of glycosyl donor, promoter, and solvent can significantly influence the stereochemical outcome.

Protecting Group Strategy: The selection, introduction, and removal of protecting groups are critical for the success of the synthesis. The protecting groups must be stable under the reaction conditions of subsequent steps and be removable without affecting other functional groups in the molecule.

Purification: Purification of intermediates and the final product can be challenging due to the similar polarities of the desired compounds and potential byproducts. Chromatographic techniques are typically employed for this purpose.

The development of a multi-step synthesis for a complex molecule like this compound is an iterative process of planning, experimentation, and optimization. While the outlined strategy provides a viable approach, further research and experimental validation would be necessary to establish an efficient and high-yielding synthesis.

In Vitro Biological Activity and Molecular Mechanisms

In Vitro Antioxidant Activity Studies

Lavandoside has demonstrated significant potential in combating oxidative stress through various in vitro assays. Its ability to scavenge free radicals and reduce oxidative damage is a key area of scientific interest.

Studies evaluating this compound's capacity to scavenge free radicals have employed standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. In DPPH radical scavenging assays, this compound exhibited antioxidant activity, with reported IC50 values ranging from 32.75 to 48.20 μM researchgate.net. For context, the aglycone of this compound demonstrated a more potent radical scavenging activity (IC50 = 5.23 μM) compared to ascorbic acid (IC50 = 2.54 μM), a common positive control, suggesting that the presence of the glucose moiety in this compound may modulate its DPPH scavenging efficacy researchgate.net. The 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another widely used method for assessing antioxidant capacity, often employed alongside DPPH to provide a comprehensive evaluation of radical scavenging potential researchgate.netnih.govnih.govh-brs.deresearchgate.netnih.gov. While ABTS assays have been utilized in studies involving related plant extracts, specific IC50 values for this compound using the ABTS assay were not detailed in the reviewed literature.

Analytical Method Development for Phytochemical Standardization and Quality Control

Methodologies for Qualitative Analysis of Lavandoside in Plant Extracts

The qualitative analysis of this compound in plant extracts involves a series of analytical techniques aimed at identifying and confirming its presence. These methodologies typically progress from simpler, less specific methods to more sophisticated and definitive ones. The primary techniques employed for the qualitative identification of this compound include chromatography and spectroscopy.

Chromatographic Techniques

Chromatographic methods are fundamental for the separation of this compound from the complex matrix of plant extracts.

Thin-Layer Chromatography (TLC): TLC is often used as an initial, rapid screening method for the presence of this compound and other flavonoids. In this technique, the plant extract is spotted on a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a suitable mobile phase. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. After development, the plates are visualized under ultraviolet (UV) light, where flavonoids typically appear as dark spots. mdpi.com Further confirmation can be achieved by spraying the plate with specific reagents, such as a solution of 3% boric acid and 10% oxalic acid, which can produce characteristic colors for flavonoids. researchgate.net The retention factor (Rf) value of the spot corresponding to this compound can be compared with that of a known standard for tentative identification. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a more powerful and widely used technique for the qualitative analysis of this compound. nih.gov It offers higher resolution and sensitivity compared to TLC. In HPLC, the plant extract is injected into a column packed with a stationary phase (commonly a C18 column for flavonoids), and a liquid mobile phase is pumped through the column to elute the compounds. nih.gov The retention time of a peak in the chromatogram is a characteristic parameter for a specific compound under defined conditions and can be used for the tentative identification of this compound by comparing it with the retention time of a reference standard.

Spectroscopic Techniques

Spectroscopic methods provide detailed structural information, which is crucial for the unambiguous identification of this compound.

UV-Visible (UV-Vis) Spectroscopy: When coupled with HPLC (HPLC-UV/DAD), UV-Vis spectroscopy provides information about the absorption of ultraviolet and visible light by the compound. Flavonoids, including this compound, exhibit characteristic UV spectra due to their conjugated systems. eco-vector.com The UV spectrum of a peak in an HPLC chromatogram can be compared with that of a known this compound standard for further confirmation of its identity. eco-vector.com

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with HPLC (HPLC-MS), is a powerful tool for the qualitative analysis of this compound. nih.govmdpi.com HPLC-MS provides the mass-to-charge ratio (m/z) of the compound, which corresponds to its molecular weight. nih.gov Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecule and obtain a characteristic fragmentation pattern, which serves as a molecular fingerprint for definitive identification. mdpi.comnih.gov Electrospray ionization (ESI) is a commonly used soft ionization technique in LC-MS for the analysis of flavonoids. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful technique for the complete structural elucidation of unknown compounds, including this compound. nih.govmdpi.comresearchgate.net One-dimensional (1D) NMR (¹H-NMR and ¹³C-NMR) and two-dimensional (2D) NMR (such as COSY, HMQC, and HMBC) experiments provide detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule. nih.govresearchgate.net This technique is often used to confirm the structure of isolated and purified this compound. nih.gov

| Technique | Principle | Information Obtained | Application in this compound Analysis |

| TLC | Differential partitioning between stationary and mobile phases. | Retention factor (Rf) and spot color with spray reagents. | Preliminary screening and tentative identification. |

| HPLC-UV/DAD | Separation based on polarity, detection by UV absorbance. | Retention time and UV spectrum. | Tentative identification and confirmation of flavonoid nature. |

| HPLC-MS | Separation by HPLC, detection by mass-to-charge ratio. | Molecular weight and fragmentation pattern (MS/MS). | Definitive identification and structural confirmation. |

| NMR | Interaction of atomic nuclei with an external magnetic field. | Detailed 3D molecular structure. | Unambiguous structural elucidation of the pure compound. |

Methodologies for Quantitative Analysis of this compound for Standardization Purposes

The quantitative analysis of this compound is essential for the standardization and quality control of plant extracts and herbal products. The goal is to determine the exact amount of this compound present in a given sample. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques for this purpose.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC coupled with a UV detector is a widely used and robust method for the quantification of this compound. eco-vector.comnih.gov The methodology involves the following key steps:

Sample Preparation: A standardized procedure is used to extract this compound from the plant material, often involving solvents like methanol (B129727) or ethanol (B145695).

Chromatographic Separation: The extract is injected into an HPLC system equipped with a suitable column (e.g., C18) and a mobile phase optimized for the separation of this compound from other components in the extract. researchgate.net

Detection: The UV detector is set at the wavelength of maximum absorbance (λmax) for this compound to ensure the highest sensitivity.

Quantification: A calibration curve is constructed by plotting the peak area of known concentrations of a certified this compound reference standard against the corresponding concentrations. researchgate.net The concentration of this compound in the sample is then determined by interpolating its peak area on this calibration curve.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers higher sensitivity, selectivity, and speed compared to HPLC-UV, making it particularly suitable for the quantification of this compound at low concentrations or in complex matrices. nih.govresearchgate.net The quantification is typically performed in the Multiple Reaction Monitoring (MRM) mode, which involves monitoring a specific precursor-to-product ion transition for this compound. This highly selective detection method minimizes interference from other co-eluting compounds.

Method Validation

For the quantitative methods to be reliable and accurate, they must be thoroughly validated according to established guidelines. The key validation parameters include:

Linearity: This assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. mdpi.com The linearity is typically evaluated by a calibration curve and is expressed by the correlation coefficient (r²). researchgate.net

Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for intra-day and inter-day analyses. mdpi.com

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the standard is added to a sample and the percentage of recovery is calculated. mdpi.com

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. mdpi.com

| Parameter | Description | Typical Acceptance Criteria |

| Linearity (r²) | Correlation between concentration and instrument response. | r² ≥ 0.999 |

| Intra-day Precision (RSD%) | Precision within the same day. | RSD ≤ 2% |

| Inter-day Precision (RSD%) | Precision on different days. | RSD ≤ 5% |

| Accuracy (Recovery %) | Closeness to the true value. | 95% - 105% |

| LOD | Lowest detectable concentration. | Signal-to-noise ratio of 3:1 |

| LOQ | Lowest quantifiable concentration. | Signal-to-noise ratio of 10:1 |

Comparative Analytical Profiling of this compound with Co-occurring Phenylpropanoids and Glycosides

In nature, this compound rarely exists in isolation. It is typically found alongside a range of other structurally related compounds, such as other phenylpropanoid glycosides and flavonoid glycosides. Comparative analytical profiling aims to simultaneously separate, identify, and often quantify this compound and these co-occurring compounds in a single analytical run. This approach provides a comprehensive chemical fingerprint of the plant extract, which is valuable for quality control, authentication, and understanding the synergistic effects of the various components.

Methodologies for Comparative Profiling

Advanced chromatographic techniques are essential for the comparative profiling of complex mixtures of natural products.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): Both HPLC and UPLC, coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS), are the primary tools for comparative analytical profiling. mdpi.com These techniques allow for the simultaneous determination of multiple compounds in a complex mixture. mdpi.commdpi.com Gradient elution, where the composition of the mobile phase is changed during the analytical run, is often employed to achieve optimal separation of a wide range of compounds with different polarities.

UPLC-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS): This high-resolution mass spectrometry technique is particularly powerful for identifying unknown co-occurring compounds in an extract. By providing accurate mass measurements, it is possible to determine the elemental composition of a compound and thus tentatively identify it even without a reference standard.

Co-occurring Phenylpropanoids and Glycosides

The specific phenylpropanoids and glycosides that co-occur with this compound will depend on the plant species. However, some common examples from related plant families that may be analyzed alongside this compound include:

Verbascoside (Acteoside): A phenylpropanoid glycoside that is structurally similar to this compound and often found in the same plant families.

Isoverbascoside: An isomer of verbascoside that is also frequently present.

Other Flavonoid Glycosides: Such as rutin, quercetin, and kaempferol glycosides, which share the basic flavonoid skeleton with this compound but differ in their glycosidic moieties and hydroxylation patterns.

Phenolic Acids: Simple phenolic compounds like caffeic acid and ferulic acid, which are biosynthetic precursors to flavonoids and phenylpropanoids.

The comparative analytical profile can reveal significant variations in the chemical composition of plant extracts due to factors such as geographical origin, harvesting time, and processing methods. This information is critical for ensuring the consistency and quality of herbal products.

| Compound Class | Examples | Analytical Challenge | Preferred Technique |

| Phenylpropanoid Glycosides | Verbascoside, Isoverbascoside | Structural isomers can be difficult to separate. | UPLC-MS/MS |

| Flavonoid Glycosides | Rutin, Quercitrin, Hyperoside | Wide range of polarities. | Gradient HPLC/UPLC-DAD/MS |

| Flavonoid Aglycones | Quercetin, Kaempferol | Lower polarity than glycosides. | Gradient HPLC/UPLC-DAD/MS |

| Phenolic Acids | Caffeic acid, Ferulic acid | Small, polar molecules. | HPLC/UPLC with MS detection |

Research Gaps and Future Academic Directions

Identification and Characterization of Undiscovered Biosynthetic Enzymes and Regulatory Mechanisms

The biosynthesis of lavandoside, like other phenylpropanoid glycosides, is intricately linked to plant secondary metabolism scirp.orgfrontiersin.orgnih.gov. While it is known to be a glycosylated form of ferulic acid invivochem.com, the specific enzymatic machinery and regulatory networks governing its production in plants are not fully elucidated.

Research Gaps:

Enzyme Identification: The precise enzymes responsible for the key steps in this compound biosynthesis, particularly the glycosyltransferase that attaches the glucose moiety to ferulic acid, remain unidentified.

Pathway Elucidation: The complete biosynthetic pathway, including precursor supply, intermediate steps, and potential branching points, has not been comprehensively mapped.

Regulatory Mechanisms: The genetic and molecular mechanisms that regulate the expression of these biosynthetic genes and control this compound accumulation in different plant tissues or under various environmental conditions are largely unknown.

Future Academic Directions:

Enzyme Discovery and Characterization: Employing genomics, transcriptomics, and proteomics to identify candidate genes encoding enzymes involved in this compound biosynthesis. Subsequent biochemical characterization of these enzymes, particularly glycosyltransferases, is crucial.

Metabolic Pathway Reconstruction: Utilizing bioinformatics tools and experimental validation to reconstruct the complete this compound biosynthetic pathway. This could involve gene knockout studies or heterologous expression of identified genes in microbial hosts frontiersin.orgfrontiersin.orgnumberanalytics.comresearchgate.neticgeb.orgharvard.edu.

Genetic and Epigenetic Regulation Studies: Investigating transcription factors, signaling pathways, and epigenetic modifications that influence the expression of this compound biosynthetic genes.

Advanced Structure-Activity Relationship (SAR) Studies of this compound and its Synthesized Derivatives

Understanding how the chemical structure of this compound relates to its biological activities is fundamental for optimizing its therapeutic potential. While its antioxidant activity is recognized targetmol.comnih.gov, detailed SAR studies exploring modifications and their impact are limited.

Research Gaps:

Structure-Activity Correlation: A systematic understanding of which structural features of this compound (e.g., the ferulic acid backbone, the sugar moiety, the glycosidic linkage) are critical for its antioxidant and other potential biological activities is lacking.

Derivative Synthesis and Evaluation: A comprehensive library of this compound derivatives with targeted structural modifications has not been synthesized and evaluated for enhanced or novel bioactivities.

Mechanism of Action Insights: The precise molecular targets and mechanisms through which this compound exerts its biological effects are not fully characterized, hindering targeted SAR studies.

Future Academic Directions:

Synthesis of Analogs: Design and synthesize a diverse range of this compound analogs by modifying the aglycone (ferulic acid) and the glycone (sugar) portions, as well as the linkage. This could involve esterification, etherification, or modification of the sugar unit ajrconline.orgresearchgate.netanalis.com.mywjarr.comnih.govmdpi.com.

Systematic Bioactivity Profiling: Conduct in vitro and in vivo assays to evaluate the antioxidant, anti-inflammatory, and other potential pharmacological activities of these synthesized derivatives.

Computational SAR (QSAR): Develop quantitative structure-activity relationship (QSAR) models to predict the bioactivity of novel derivatives based on their chemical structures, guiding synthetic efforts researchgate.netnih.gov.

Application of Integrative Omics Technologies for Comprehensive Biological Profiling

Integrative omics approaches, combining genomics, transcriptomics, proteomics, and metabolomics, offer a powerful means to dissect complex biological systems and understand the multifaceted roles of bioactive compounds like this compound flatiron.comnih.govnih.govresearchgate.netisaaa.orgbiorxiv.orgmdpi.comfrontiersin.org. Currently, specific omics data pertaining to this compound's biological interactions are scarce.

Research Gaps:

Holistic Biological Impact: A comprehensive understanding of how this compound influences cellular processes at the transcriptomic, proteomic, and metabolomic levels is absent.

Target Identification: The specific cellular targets and molecular pathways modulated by this compound remain largely unidentified.

Systemic Effects: The systemic effects of this compound within a biological context, beyond its general antioxidant activity, are not well characterized using multi-omics approaches.

Future Academic Directions:

Transcriptomic Analysis: Investigate changes in gene expression profiles in cells or organisms exposed to this compound to identify genes and pathways affected.

Proteomic and Metabolomic Profiling: Employ proteomics to identify changes in protein abundance and post-translational modifications, and metabolomics to map alterations in metabolic pathways.

Multi-Omics Integration: Integrate data from different omics layers to build a systems-level understanding of this compound's biological impact, identify key molecular players, and uncover novel mechanisms of action. This integration can provide deeper insights than single-omics approaches mdpi.com.

Development of Novel High-Throughput Analytical and Bioassay Screening Techniques

Efficient and robust analytical methods are essential for the accurate quantification and quality control of this compound, while high-throughput screening (HTS) techniques are vital for discovering new bioactive compounds and optimizing existing ones nih.govresearchgate.netjapsonline.comdovepress.comnih.govbiopharminternational.comeatris.eunih.govspirochem.com.

Research Gaps:

Specific Analytical Methods: Development of novel, high-throughput analytical methods specifically optimized for the detection and quantification of this compound in complex plant extracts or biological matrices is needed.

Bioassay Optimization: Current bioassays for assessing this compound's activities may not be optimized for high-throughput screening, limiting the scale of compound discovery and SAR studies.

Standardization and Validation: A lack of standardized analytical protocols for this compound can hinder inter-laboratory comparisons and reproducibility.

Future Academic Directions:

Advanced Chromatographic and Spectroscopic Techniques: Develop and validate advanced analytical methods, such as UHPLC-MS/MS or GC-MS, for sensitive and selective quantification of this compound. Exploring hyphenated techniques can enhance specificity japsonline.comspirochem.com.

High-Throughput Bioassays: Design and implement miniaturized, automated bioassays for screening this compound's antioxidant, anti-inflammatory, or other potential activities. This could involve microplate-based assays, cell-based assays, or enzyme inhibition assays nih.govresearchgate.netnih.gov.

Method Development for Derivatives: Extend analytical method development to cover synthesized this compound derivatives, ensuring their accurate quantification and purity assessment during SAR studies.

By addressing these research gaps through focused academic endeavors, a more complete understanding of this compound's properties, potential applications, and optimal utilization can be achieved.

Q & A

Q. What validated protocols exist for isolating and characterizing Lavandoside from natural sources?

this compound isolation typically combines solvent extraction (e.g., ethanol/water mixtures) with chromatographic purification (e.g., HPLC, TLC) . Structural elucidation requires spectroscopic methods like NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (HRMS). Researchers should validate purity (>95%) via melting point analysis and quantify yield using gravimetric or spectrophotometric methods. Cross-referencing with databases like PubChem ensures structural accuracy .

Q. What in vitro models are appropriate for preliminary pharmacological screening of this compound?

Standardized assays include:

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Antioxidant Activity : DPPH/ABTS radical scavenging assays, comparing to ascorbic acid controls.

- Enzyme Inhibition : Fluorometric or colorimetric kits for targets like COX-2 or ACE.

Dose-response curves and triplicate replicates are critical to minimize variability .

Q. How do researchers assess this compound’s stability under varying pH and temperature conditions?

Stability studies involve:

- Forced Degradation : Expose this compound to acidic/alkaline buffers (pH 1–13) and elevated temperatures (40–80°C).

- Analytical Monitoring : Track degradation via HPLC retention time shifts or new peak formation.

- Kinetic Modeling : Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order kinetics .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity across studies be systematically addressed?

Contradictions arise from methodological differences (e.g., cell line specificity, solvent polarity). Resolve via:

- Meta-Analysis : Pool data from multiple studies using PRISMA guidelines, highlighting heterogeneity via I² statistics.

- Dose-Response Reassessment : Test conflicting concentrations in parallel experiments.

- Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify differentially expressed genes at varying doses .

Q. What experimental designs optimize the study of this compound’s mechanism of action in neurodegenerative models?

- In Silico Docking : Predict binding affinity to targets like Aβ plaques or tau proteins using AutoDock Vina.

- Transgenic Models : Use Caenorhabditis elegans expressing human Aβ42 for in vivo neuroprotection assays.

- Pathway Analysis : Validate findings via Western blot (e.g., Bcl-2, caspase-3) and ROS detection kits .

Q. What strategies enhance this compound’s bioavailability for in vivo pharmacokinetic studies?

- Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine-cholesterol) and characterize via dynamic light scattering (size <200 nm).

- Prodrug Synthesis : Introduce ester groups at hydroxyl sites to improve intestinal absorption.

- Pharmacokinetic Profiling : Measure Cmax, Tmax, and AUC after oral/intravenous administration in rodents .

Q. How can this compound’s synergistic effects with standard therapeutics be rigorously evaluated?

- Isobolographic Analysis : Calculate combination index (CI) values for this compound + doxorubicin in cancer models.

- Checkboard Assay : Determine fractional inhibitory concentration (FIC) for antimicrobial combinations.

- Transcriptomic Cross-Talk : Use RNA-seq to identify co-regulated pathways (e.g., apoptosis, autophagy) .

Methodological Considerations

- Data Reproducibility : Include positive/negative controls (e.g., quercetin for antioxidant assays) and report raw data in supplementary materials .

- Ethical Compliance : Adhere to OECD guidelines for animal studies and obtain IRB approval for human cell line use .

- Statistical Rigor : Use ANOVA with post-hoc Tukey tests for multi-group comparisons; report p-values and effect sizes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.